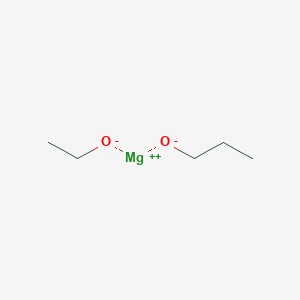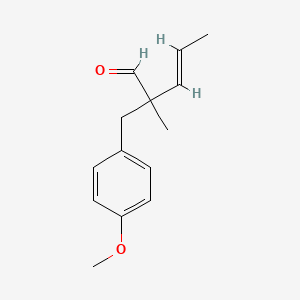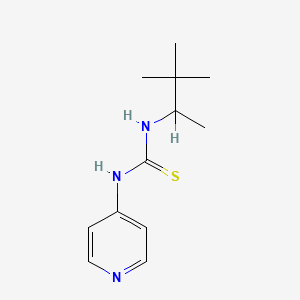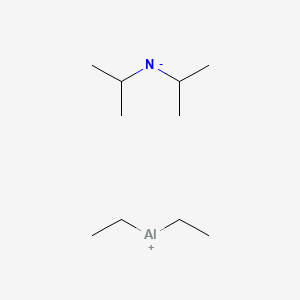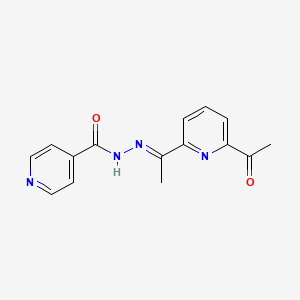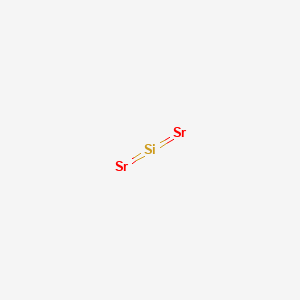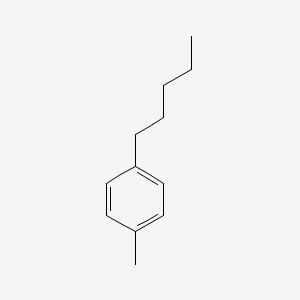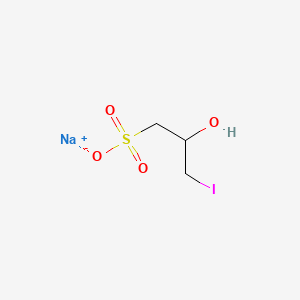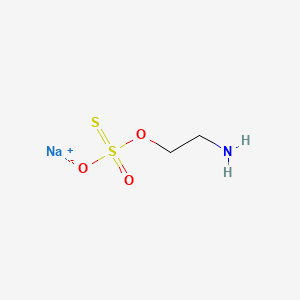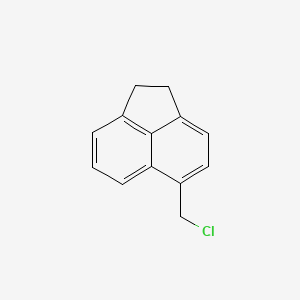
5-(Chloromethyl)-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,2-dihydroacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of a chloromethyl group attached to the acenaphthylene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-dihydroacenaphthylene typically involves the chloromethylation of 1,2-dihydroacenaphthylene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the reaction mixture to a specific temperature to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2-dihydroacenaphthylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acenaphthylene derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to other functional groups such as methyl or hydroxymethyl.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various acenaphthylene derivatives with different functional groups, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
5-(Chloromethyl)-1,2-dihydroacenaphthylene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2-dihydroacenaphthylene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways in biological systems, resulting in specific biological effects. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-Chloromethyl-2-methoxy-benzaldehyde: This compound has a similar chloromethyl group but differs in its aromatic ring structure.
5-(Chloromethyl)furfural: Another compound with a chloromethyl group, commonly used in the synthesis of bio-based chemicals.
Uniqueness
5-(Chloromethyl)-1,2-dihydroacenaphthylene is unique due to its acenaphthylene ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
62456-13-7 |
|---|---|
Molecular Formula |
C13H11Cl |
Molecular Weight |
202.68 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C13H11Cl/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5,8H2 |
InChI Key |
NEEMSAQTCUNZJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


